2,5-dihydro-1H-pyrazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.ClH/c4-3-1-2-5-6-3;/h1,5-6H,2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXOFOTWSMLQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NN1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194664 | |
| Record name | 2,5-Dihydro-1H-pyrazol-3-amine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4189-86-0, 60777-00-6 | |
| Record name | 1H-Pyrazol-3-amine, 2,5-dihydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4189-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-1H-pyrazol-3-amine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC123415 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,5-Dihydro-1H-pyrazol-3-amine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-1H-pyrazol-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-dihydro-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through nucleophilic addition, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the pyrazole ring, with substituents replaced by nucleophiles such as amines or thiols.
Mechanism and Examples
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Reagents : Amines, thiols, or other nucleophiles under mild conditions.
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Products : Functionalized pyrazole derivatives (e.g., arylazo-substituted analogs) .
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Key Factor : Hydrogen bond donor/acceptor properties of substituents influence reactivity (e.g., fluorine substituents enhance stability) .
Oxidation and Reduction
The compound exhibits versatility in redox reactions:
Oxidation
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Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
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Products : Pyrazole N-oxides or oxidized derivatives.
Reduction
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Products : Reduced pyrazole derivatives (e.g., dihydro forms).
Condensation Reactions
The compound participates in condensation with carbonyl-containing reagents, forming heterocyclic frameworks:
Mechanism
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Reagents : Arylhydrazines, diketones, or aldehydes.
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Conditions : Reflux in ethanol or catalytic systems (e.g., TEMPO) .
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Products : Polycyclic derivatives (e.g., pyrazolo-thiazoles) .
Tautomerism
The compound exhibits tautomerism depending on solvent and reaction conditions:
Key Findings
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Solid-State : Exists as 1H-pyrazol-3-ol dimers stabilized by intermolecular hydrogen bonds .
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Solution-State : Equilibrium shifts toward monomeric forms under polar conditions .
Enzymatic Interactions
As a biologically active scaffold , the compound interacts with enzymes via:
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Binding : Blocks active sites of enzymes (e.g., PDEs) by hydrogen bonding .
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Mechanism : Modulates signaling pathways (e.g., c-di-GMP reduction in Pseudomonas aeruginosa) .
Comparison of Reaction Types
Scientific Research Applications
Medicinal Chemistry
2,5-Dihydro-1H-pyrazol-3-amine hydrochloride has been studied for its potential therapeutic applications:
- Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through various mechanisms, including enzyme inhibition and receptor modulation .
- Antimicrobial Effects : It exhibits significant antimicrobial activity against various pathogens, indicating potential use in treating infections.
Organic Synthesis
This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds:
- Synthesis of Derivatives : It can undergo nucleophilic substitution reactions with acyl chlorides and alkyl halides to form amides and secondary amines, respectively.
- Formation of Pyrazole Derivatives : The compound can react with aldehydes or ketones under acidic conditions to yield various pyrazole derivatives.
Agrochemicals
In the agricultural sector, this compound is utilized for developing agrochemicals:
- Pesticides and Herbicides : Its structural properties allow it to be modified into effective agrochemical agents that enhance crop protection against pests and diseases .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound on animal models of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential for further development as an anti-inflammatory therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against strains of bacteria and fungi. The findings indicated that it exhibited potent activity against several pathogens, providing a basis for its application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings and Implications
Ring Saturation Effects: The 2,5-dihydro configuration in the target compound creates a distinct electronic environment compared to 4,5-dihydro analogs. 4,5-Dihydro derivatives (e.g., CAS 3314-35-0) exhibit greater planarity due to the conjugated double bond between C3 and N1, enhancing aromatic character and stability .
Substituent Influence: Electron-donating groups (e.g., methyl in CID 12551412) increase basicity of the amine group, favoring salt formation and solubility in polar solvents . Aromatic substituents (e.g., phenyl in CAS 3314-35-0 or fluorophenyl in 1594639-10-7) introduce steric bulk and lipophilicity, making these compounds suitable for hydrophobic drug-target interactions . The 4-aminophenyl group (CAS 24600-88-2) enables further functionalization, such as coupling with carboxylic acids, broadening utility in peptidomimetic designs .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., 4189-86-0, 24600-88-2) demonstrate higher water solubility than free bases, critical for formulation in aqueous-based pharmaceuticals .
- Free bases (e.g., 3314-35-0) are preferred in organic synthesis where neutral conditions are required .
Thermal and Chemical Stability :
Research and Application Trends
- Target Compound (4189-86-0) : Primarily used in high-throughput synthesis of kinase inhibitors due to its minimal steric hindrance and versatile amine group .
- 4,5-Dihydro Analogs : The phenyl-substituted variants (e.g., 3314-35-0) are explored in herbicide development , leveraging their stability under UV exposure .
- Fluorinated Derivatives (e.g., 1594639-10-7): Gaining traction in CNS drug discovery for their enhanced blood-brain barrier permeability .
Biological Activity
Overview
2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative recognized for its diverse biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 85.11 g/mol. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infectious diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thus blocking their activity. Additionally, it may modulate signaling pathways by interacting with various receptors, which is critical for its therapeutic potential in drug development .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of multiple cancer cell types, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) . The compound's anticancer efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies indicate that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Wei et al. evaluated the anticancer effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 42.30 µM, suggesting potent antiproliferative activity .
Case Study: Antimicrobial Properties
In another study focusing on antimicrobial properties, compounds similar to this compound were tested against E. coli and S. aureus. The presence of specific functional groups enhanced the antimicrobial activity significantly, indicating the importance of structural modifications for efficacy .
Q & A
Q. What are the common synthetic routes for 2,5-dihydro-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrazoles with amines under acidic conditions. For example, analogous compounds like 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) are synthesized by stirring precursors (e.g., 2-aminobenzimidazole and 3,5-dichlorobenzyl chloride) in ethanol at 20°C for 18 hours, followed by purification via flash column chromatography . Optimization parameters include:
- Solvent choice : Polar solvents (e.g., ethanol) enhance reaction homogeneity.
- Temperature control : Room temperature minimizes side reactions.
- Purification : Flash chromatography ensures >98% purity, validated by ¹H NMR and LCMS .
Adjusting equivalents of reactants and reaction time can further improve yields.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer: Characterization relies on:
- ¹H NMR : To confirm proton environments and substitution patterns. For instance, benzylic protons in analogs like 1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19) appear as distinct singlets .
- LCMS : Validates molecular weight and purity (>98%) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. SHELX is robust for small-molecule refinement, even with twinned data .
Advanced Research Questions
Q. How can computational models predict the biological activity of derivatives, and what are the limitations?
Methodological Answer: Hybrid approaches combine receptor-response modeling and machine learning (ML):
- Receptor-based models : For example, bioelectronic nose systems tuned to specific receptors (e.g., rat I7) extrapolate chemical features from activity profiles .
- Multidimensional metrics : Meta-analyses of datasets (e.g., 93 odorants tested across 464 receptors) identify agonistic profiles .
Limitations : - Data divergence : Non-overlapping clusters arise from methodological differences (e.g., wet-lab vs. computational parameterization) .
- Resolution : Single-receptor models lack the complexity of multi-receptor systems.
Q. What strategies resolve contradictions in structural or activity data from different analytical techniques?
Methodological Answer: Contradictions arise from:
- Crystallographic vs. spectroscopic data : SHELXL refinement resolves discrepancies in bond lengths by prioritizing high-resolution datasets .
- Biological activity outliers : Cross-validate using orthogonal assays. For example, if a derivative shows unexpected receptor affinity, test it against a panel of receptors (e.g., 52 mouse and 10 human receptors) to confirm selectivity .
- Statistical rigor : Apply multivariate analysis to distinguish noise from true activity trends .
Q. How can structure-activity relationships (SAR) be established for pyrazole-3-amine derivatives in biological studies?
Methodological Answer: SAR studies require systematic structural modifications:
- Substituent variation : For example, introducing sulfonyl groups (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride) alters solubility and receptor binding .
- Biological assays : Test derivatives against target proteins (e.g., enzymes or receptors) using dose-response curves. Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) show activity shifts with substituent changes .
- Computational docking : Validate experimental results by simulating ligand-receptor interactions, adjusting for steric and electronic effects .
Q. What crystallographic challenges arise in resolving the hydrochloride salt form, and how are they addressed?
Methodological Answer: Challenges include:
- Counterion disorder : The chloride ion may exhibit positional variability. SHELXD’s dual-space algorithm improves phase determination in such cases .
- Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .
- Data resolution : High-resolution synchrotron data (e.g., <1.0 Å) enhance charge density mapping for accurate salt identification.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
